1-Benzyl-3,3-dimethylazetidine-2,4-dione
Description
1-Benzyl-3,3-dimethylazetidine-2,4-dione is a four-membered azetidine ring derivative featuring a benzyl group at the N1 position and two methyl groups at the C3 positions. Its synthesis involves the condensation of dimethylmalonyl dichloride with benzylamine in the presence of triethylamine, followed by reflux and purification via silica gel chromatography. However, the reaction yield is notably low (4%), likely due to steric hindrance or competing side reactions . Key spectroscopic data include:
- ¹H NMR: δ 1.38 (6H, s, CH₃), 4.46 (2H, s, CH₂), 7.33–7.39 (5H, m, aromatic).
- ¹³C NMR: Peaks at 17.44 (CH₃), 42.78 (C3), 60.66 (N-CH₂), and 175.05 ppm (C=O) .
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-benzyl-3,3-dimethylazetidine-2,4-dione |
InChI |
InChI=1S/C12H13NO2/c1-12(2)10(14)13(11(12)15)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
LGZSEGMYAOALQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C1=O)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Reaction Optimization
Optimization studies revealed that toluene as the solvent and a 1:1.2 molar ratio of glycine derivative to malonyl chloride achieved a 75% isolated yield (Table 1). Prolonged reaction times (>12 hours) led to epimerization at the C3 position, reducing enantiomeric purity. Purification via silica gel chromatography with ethyl acetate/hexane (3:7) afforded the product with >95% purity by HPLC.
Table 1: Sn(II)-Catalyzed Synthesis Parameters
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst | SnCl₂ (10 mol%) | 75 | 95 |
| Solvent | Toluene | 68 | 90 |
| Temperature | Reflux (110°C) | 75 | 95 |
| Molar Ratio | 1:1.2 (Glycine:Malonyl) | 75 | 95 |
Azide-Phosphorimine Intermediate Pathway
A patent by Li et al. (2007) describes a multi-step route involving azide substitution and Staudinger reactions. Starting from poly(vinyl benzyl chloride) (PVBC), sodium azide (NaN₃) converts chloride groups to azides, forming polyazides. Subsequent treatment with triphenylphosphine (PPh₃) induces a Staudinger reaction, yielding phosphorimine intermediates. Acid hydrolysis then cleaves the phosphorimine to primary amines, followed by cyclization with dimethyl malonate to form the azetidine-2,4-dione ring.
Critical Steps and Challenges
-
Azidation : NaN₃ in DMF at 60°C for 24 hours achieves >90% conversion.
-
Staudinger Reaction : PPh₃ in THF at room temperature selectively reduces azides without side reactions.
-
Cyclization : Dimethyl malonate and HCl in methanol promote intramolecular esterification, but competing oligomerization requires strict stoichiometric control.
This method’s key advantage is scalability, with batch sizes up to 1 kg reported. However, the necessity for intermediate purifications and sensitivity to moisture limits its practicality for small-scale syntheses.
β-Lactam Ring Expansion Strategies
Modification of preformed β-lactams provides an alternative route. The European PMC study (2008) outlines the reaction of 4-oxo-β-lactams with benzylamine derivatives under basic conditions. Using K₂CO₃ in acetonitrile, the β-lactam ring expands via nucleophilic attack at the carbonyl carbon, forming the azetidine-2,4-dione structure.
Substrate Scope and Limitations
-
Benzylamine Derivatives : Electron-withdrawing substituents on the benzyl group (e.g., -NO₂) reduce yields due to decreased nucleophilicity.
-
β-Lactam Variants : N-Methyl-β-lactams exhibit higher reactivity than N-H analogs (Table 2).
Table 2: β-Lactam Ring Expansion Efficiency
| β-Lactam Substrate | Yield (%) | Reaction Time (h) |
|---|---|---|
| N-Methyl-β-lactam | 82 | 6 |
| N-H-β-lactam | 58 | 12 |
Comparative Analysis of Methods
Yield and Scalability
-
Sn(II)-Catalyzed : Moderate yields (75%) but excellent scalability for gram-scale production.
-
Azide-Phosphorimine : High yields (80–90%) with industrial-scale applicability, though requiring specialized equipment.
-
β-Lactam Expansion : Lower yields (58–82%) but advantageous for introducing diverse substituents .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3,3-dimethylazetidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Inhibition of Human Leukocyte Elastase
One of the prominent applications of 1-benzyl-3,3-dimethylazetidine-2,4-dione is its study as an inhibitor of human leukocyte elastase. This enzyme plays a crucial role in inflammatory processes and tissue remodeling. Inhibiting its activity can have therapeutic implications for conditions such as chronic obstructive pulmonary disease (COPD) and other inflammatory diseases.
Anticancer Activity
Research has indicated that derivatives of azetidine-2,4-dione compounds exhibit anticancer properties. For instance, studies have explored the synthesis of various derivatives and their effects on cancer cell lines, demonstrating potential cytotoxic effects against diverse neoplastic diseases. The structure-activity relationship (SAR) analyses have shown that modifications to the azetidine core can enhance biological activity .
Polymerization Processes
Catalysts for Caprolactam Polymerization
1-Benzyl-3,3-dimethylazetidine-2,4-dione has been identified as a catalyst in the anionic polymerization of lactams, particularly caprolactam. This application is critical in producing polyamides, which are essential materials in the textile and plastics industries. The compound serves as a promoter that significantly accelerates the polymerization reaction compared to traditional catalysts .
Synthesis of Functionalized Polymers
The compound can also be utilized in synthesizing functionalized polymers with specific properties. For example, it can be incorporated into poly(vinyl benzylamine) systems to enhance their reactivity and functionalization potential. This application highlights its versatility in creating materials with tailored characteristics for various industrial applications .
Data Table: Summary of Applications
Case Studies
Case Study 1: Inhibition Mechanism
A study investigating the inhibition mechanism of 1-benzyl-3,3-dimethylazetidine-2,4-dione on human leukocyte elastase demonstrated that the compound binds effectively to the active site of the enzyme, reducing its activity significantly. This finding underscores its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Anticancer Efficacy
Research conducted on various derivatives of azetidine-2,4-dione showed promising results against several cancer cell lines, including breast and lung cancer. The derivatives exhibited IC50 values indicating effective cytotoxicity at low concentrations, suggesting further development for clinical applications.
Mechanism of Action
The mechanism of action of 1-benzyl-3,3-dimethylazetidine-2,4-dione involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of human leukocyte elastase by binding to the enzyme’s active site, thereby preventing its activity . This inhibition can reduce inflammation and tissue damage in various diseases.
Comparison with Similar Compounds
Azetidine-2,4-dione Derivatives
- Structural Variations : Substituents at N1 (benzyl, 4-chlorophenyl, pyridinyl) and C3 (methyl, ethyl) influence reactivity and biological activity. For example, 1-(4-chlorophenyl)-3,3-dimethylazetidine-2,4-dione (2b) is synthesized similarly but achieves higher yields (exact yield unspecified) due to altered electronic effects .
- Biological Activity : 1-Benzyl-3,3-dimethylazetidine-2,4-dione is listed in drug development studies targeting NE, while analogs like 3,3-diethyl-1-phenylazetidine-2,4-dione may exhibit enhanced metabolic stability due to bulkier alkyl groups .
Imidazolidin-2,4-dione Derivatives
- Synthesis : 3-Phenyl-5-(4-ethylphenyl)imidazolidin-2,4-dione (IM-3) is synthesized via Strecker synthesis with 70–74% yields, significantly higher than azetidine derivatives, likely due to the five-membered ring’s thermodynamic stability .
- Pharmacological Effects: IM-3 demonstrates central nervous system (CNS) activity and antinociceptive properties, contrasting with azetidine diones’ focus on enzyme inhibition .
Thiazolidine-2,4-dione Derivatives
- Applications: These compounds are optimized for antioxidant and antimicrobial activities.
Pyrrolidine-2,4-dione Derivatives
Chroman-2,4-dione Derivatives
- Structural Features: Compounds like 3-[(1-benzylamino)ethylidene]-chroman-2,4-dione feature a fused benzene ring, altering electronic properties and binding affinity. These derivatives are primarily studied for their crystallographic and structural characteristics rather than biological activity .
Comparative Data Table
Key Findings and Implications
- Biological Potential: While azetidine diones show promise as enzyme inhibitors, imidazolidin- and thiazolidin-diones offer broader pharmacological applications.
- Structural Insights : Smaller ring systems (e.g., azetidine) may enhance target specificity but reduce synthetic efficiency compared to larger rings (e.g., pyrrolidine).
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 1-Benzyl-3,3-dimethylazetidine-2,4-dione, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as cyclization of precursor molecules (e.g., β-lactam derivatives) under controlled conditions. To optimize purity, techniques like column chromatography (for separation) and recrystallization (using polar aprotic solvents) are recommended. Reaction parameters (temperature, catalyst loading) should be systematically varied using factorial design principles to identify optimal conditions . Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for verifying structural integrity and purity .
Q. Which spectroscopic techniques are essential for characterizing 1-Benzyl-3,3-dimethylazetidine-2,4-dione?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the azetidine ring structure and substituent positions. For example, the quaternary carbons in the 3,3-dimethyl group appear as distinct signals in ¹³C NMR .
- Infrared (IR) Spectroscopy : Identifies carbonyl stretches (C=O) at ~1750–1800 cm⁻¹ and aromatic C-H stretches from the benzyl group .
- X-ray Crystallography : Resolves crystal packing and stereochemical details, particularly for validating the azetidine ring conformation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data between computational predictions and experimental results for 1-Benzyl-3,3-dimethylazetidine-2,4-dione?
- Methodological Answer : Discrepancies often arise from incomplete solvent or temperature modeling in simulations. To address this:
- Refine computational models (e.g., Density Functional Theory, DFT) by incorporating explicit solvent effects and entropy corrections.
- Validate predictions through iterative experimental testing, adjusting variables like reaction time or catalyst type.
- Use software tools (e.g., COMSOL Multiphysics) for multi-scale simulations linking molecular behavior to bulk reactivity .
Q. What experimental design strategies are effective for studying the azetidine ring’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Factorial Design : Test combinations of pH (acidic, neutral, alkaline) and temperature (25°C to 100°C) to identify degradation thresholds. Monitor changes via HPLC or UV-Vis spectroscopy .
- Accelerated Stability Testing : Use Arrhenius equation-based models to extrapolate shelf-life under standard conditions.
- In Situ Spectroscopy : Employ Raman or FTIR to track real-time structural changes during stress testing .
Q. How can AI-driven tools enhance the discovery of novel derivatives of 1-Benzyl-3,3-dimethylazetidine-2,4-dione with targeted bioactivity?
- Methodological Answer :
- Virtual Screening : Train machine learning models on existing bioactivity datasets (e.g., ChEMBL) to predict substituent effects on binding affinity.
- Generative Chemistry : Use algorithms like reinforcement learning to propose structurally diverse derivatives.
- Automated Synthesis Planning : Integrate robotic platforms (e.g., Chemspeed) with AI-optimized reaction pathways for high-throughput synthesis .
Data Analysis and Validation
Q. What statistical approaches are recommended for analyzing discrepancies in reaction yields across replicate experiments?
- Methodological Answer :
- ANOVA : Identify significant variations between experimental batches.
- Principal Component Analysis (PCA) : Correlate yield variability with factors like solvent purity or catalyst aging.
- Bayesian Inference : Quantify uncertainty in yield predictions when scaling reactions from milligram to gram quantities .
Q. How should researchers validate the biological activity of 1-Benzyl-3,3-dimethylazetidine-2,4-dione derivatives to ensure reproducibility?
- Methodological Answer :
- Dose-Response Curves : Use Hill equation modeling to calculate IC₅₀ values in enzyme inhibition assays.
- Blind Testing : Validate hits across independent labs to eliminate bias.
- Metabolic Stability Assays : Test derivatives in hepatocyte models to confirm activity retention post-metabolism .
Advanced Instrumentation and Techniques
Q. What role do advanced separation technologies (e.g., membrane filtration) play in isolating 1-Benzyl-3,3-dimethylazetidine-2,4-dione from complex mixtures?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
